4-(4-(Chloromethyl)phenyl)morpholin-3-one

Description

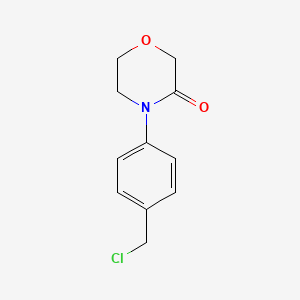

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260764-34-8 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

4-[4-(chloromethyl)phenyl]morpholin-3-one |

InChI |

InChI=1S/C11H12ClNO2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8H2 |

InChI Key |

WBSSDSSXNMRUOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Chloromethyl Phenyl Morpholin 3 One

Strategic Approaches to Morpholinone Ring Construction

The formation of the morpholin-3-one (B89469) scaffold is a critical step in the synthesis of the target compound. Key strategies include cyclization reactions to build the ring system and the functionalization of a pre-existing morpholin-3-one structure.

Cyclization Reactions for Core Formation in Morpholin-3-one Synthesis

The construction of the morpholin-3-one ring is commonly achieved through intramolecular cyclization. A prevalent method involves the reaction of a 2-aminoethanol derivative with a chloroacetyl-containing reagent. thieme-connect.com For instance, N-substituted 2-aminoethanols can be reacted with chloroacetyl chloride to yield the corresponding N-substituted morpholin-3-one. thieme-connect.com This approach is versatile, allowing for the introduction of various substituents on the nitrogen atom.

Another classical approach involves the reaction of 2-aminoethanol with esters of 2-chloroacetic acid. thieme-connect.com This one-pot reaction is typically performed by heating the reagents in the presence of a base to facilitate the cyclization. thieme-connect.com The parent morpholin-3-one can be synthesized using this method, which then serves as a synthon for further modifications. thieme-connect.com

Reductive amination of aldehydes or ketones with 2-aminoethanol, followed by a two-step cyclization with chloroacetyl chloride, is another effective strategy for preparing substituted morpholin-3-ones. thieme-connect.com This allows for a wide range of substituents to be introduced onto the morpholinone ring.

More recent advancements in morpholin-3-one synthesis include domino reactions. For example, a chiral phosphoric acid-catalyzed enantioselective synthesis has been developed from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, proceeding through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

The table below summarizes various cyclization strategies for the synthesis of the morpholin-3-one core.

| Starting Materials | Reagents | Key Transformation | Ref |

| N-substituted 2-aminoethanol | Chloroacetyl chloride | Intramolecular cyclization | thieme-connect.com |

| 2-Aminoethanol | Ethyl 2-chloroacetate, Base | One-pot cyclization | thieme-connect.com |

| Aldehyde/Ketone, 2-Aminoethanol | Reducing agent, Chloroacetyl chloride | Reductive amination followed by cyclization | thieme-connect.com |

| Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | Chiral phosphoric acid | Domino [4 + 2] heteroannulation/1,2-shift | acs.org |

Functionalization of Pre-existing Morpholin-3-one Derivatives

An alternative to de novo ring construction is the functionalization of a pre-existing morpholin-3-one scaffold. This approach is particularly useful for introducing specific substituents at various positions on the ring. The parent morpholin-3-one is a key intermediate that can undergo N-alkylation or N-acylation to introduce a desired substituent on the nitrogen atom. thieme-connect.com

For instance, a pre-formed morpholin-3-one can be N-arylated using coupling reactions. organic-chemistry.org This method is crucial for introducing the phenyl group, which can then be further modified. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. organic-chemistry.org

Furthermore, the morpholine (B109124) ring itself can be functionalized. While less common for the direct synthesis of the title compound, methods exist for the introduction of substituents at other positions of the morpholine ring, which can be relevant for the synthesis of analogues. researchgate.net

Introduction of the 4-(Chloromethyl)phenyl Substituent

The introduction of the specific 4-(chloromethyl)phenyl group can be achieved through either a convergent or a divergent synthetic strategy.

Convergent Synthesis via Coupling Reactions with Chloromethylphenyl Precursors

In a convergent approach, the fully formed morpholin-3-one core is coupled with a pre-functionalized chloromethylphenyl precursor. A common method for this is the N-arylation of morpholin-3-one with a suitable 4-(chloromethyl)phenyl derivative. This can be achieved using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org

Alternatively, a three-component coupling reaction could potentially be employed. Such reactions, which combine multiple starting materials in a single step, offer an efficient route to complex molecules. nih.govnih.gov For example, a reaction involving an amino alcohol, glyoxal, and a boronic acid derivative has been reported for the synthesis of other morpholine derivatives. google.com A similar strategy could be envisioned for the synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one.

Arylboronic acids are versatile reagents in cross-coupling reactions. A mild method for the N-arylation of heterocycles using arylboronic acids and cupric acetate (B1210297) has been developed, which proceeds at room temperature and is tolerant of various functional groups. organic-chemistry.org This could be a viable method for coupling morpholin-3-one with 4-(chloromethyl)phenylboronic acid.

Divergent Synthesis from Substituted Phenyl Precursors Followed by Chloromethylation

A divergent synthetic strategy involves first attaching a substituted phenyl group to the morpholin-3-one core, followed by the introduction of the chloromethyl group in a later step. wikipedia.orgnih.gov This approach offers flexibility, as a common intermediate, 4-phenylmorpholin-3-one (B154935), can be used to synthesize various derivatives. wikipedia.orgbeilstein-journals.org

The synthesis of 4-phenylmorpholin-3-one can be achieved by reacting N-(2-hydroxyethyl)aniline with chloroacetyl chloride. google.comgoogle.com The resulting 4-phenylmorpholin-3-one can then undergo electrophilic substitution on the phenyl ring.

The introduction of the chloromethyl group onto the phenyl ring is typically achieved through a Blanc chloromethylation reaction. wikipedia.org This reaction uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group onto an aromatic ring. wikipedia.org The conditions for this reaction need to be carefully controlled to avoid side reactions.

The table below outlines the two main divergent pathways for introducing the 4-(chloromethyl)phenyl substituent.

| Pathway | Step 1 | Step 2 | Ref |

| Pathway A | Synthesis of 4-phenylmorpholin-3-one from N-(2-hydroxyethyl)aniline and chloroacetyl chloride. | Chloromethylation of 4-phenylmorpholin-3-one using formaldehyde and HCl. | google.comgoogle.comwikipedia.org |

| Pathway B | Synthesis of 4-(4-nitrophenyl)morpholin-3-one. | Reduction of the nitro group to an amino group, followed by diazotization and Sandmeyer reaction to introduce the chloromethyl group. | google.comgoogle.com |

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions and process development. nih.gov This involves maximizing the yield and purity of the product while ensuring the process is efficient and scalable.

Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the type and amount of catalyst and base used. researchgate.net For instance, in coupling reactions, the choice of ligand for the metal catalyst can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org

For industrial-scale production, safety and environmental considerations are paramount. The use of less hazardous reagents and solvents, as well as minimizing waste generation, are important aspects of process development. chemrxiv.org For example, an improved process for the preparation of a related compound, 4-(4-aminophenyl)morpholin-3-one (B139978), focused on developing a more economical and safer industrial-scale synthesis. google.comtdcommons.org Similar principles would be applied to the synthesis of this compound.

Catalyst Systems and Reagent Selection for Enhanced Efficiency

The synthesis of the 4-phenylmorpholin-3-one scaffold, a central component of the target molecule, is frequently achieved through cyclization reactions followed by functional group transformations. A common strategy involves the preparation of 4-(4-nitrophenyl)morpholin-3-one, which is then catalytically hydrogenated to 4-(4-aminophenyl)morpholin-3-one. google.comgoogle.com The selection of catalysts and reagents is critical for maximizing yield and purity.

For the hydrogenation of the nitro group, various catalyst systems have proven effective. Palladium on activated carbon (Pd/C) is a frequently cited catalyst, often used at a 5% loading. google.com Raney nickel is another viable hydrogenation catalyst. google.com The choice between these can depend on factors like cost, reaction speed, and selectivity. In some processes for related compounds, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide are employed during the formation of the morpholinone ring to facilitate the reaction between aqueous and organic phases. tdcommons.org

The initial formation of the morpholinone ring often involves the reaction of a substituted aniline (B41778) with a suitable chloroacetyl derivative. For instance, 4-nitro-aniline can be reacted with 2-(2-chloroethoxy)acetyl chloride. google.com An alternative approach involves reacting N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, which is subsequently nitrated. google.com The cyclization of the intermediate, such as 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is typically base-catalyzed, with potassium carbonate being a common choice. google.com For halogenation steps in related syntheses, reagents like thionyl chloride, phosgene, and triphosgene (B27547) are utilized. google.com

The following table summarizes various catalyst and reagent systems used in the synthesis of key precursors to the 4-phenylmorpholin-3-one structure.

Table 1: Catalyst and Reagent Systems in the Synthesis of Related Morpholin-3-ones

| Reaction Step | Catalyst/Reagent | Starting Materials | Product | Source |

| Hydrogenation | Palladium on Carbon (Pd/C) | 4-(4-nitrophenyl)morpholin-3-one | 4-(4-aminophenyl)morpholin-3-one | google.com, google.com |

| Hydrogenation | Raney Nickel | 4-(4-nitrophenyl)morpholin-3-one | 4-(4-aminophenyl)morpholin-3-one | google.com |

| Ring Closure | Potassium Carbonate | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 4-(4-nitrophenyl)morpholin-3-one | google.com |

| Ring Closure | Tetrabutylammonium Bromide (Phase Transfer Catalyst) | N-(4-nitrophenyl)-2-chloroacetamide, 2-chloroethanol | 4-(4-nitrophenyl)morpholin-3-one | tdcommons.org |

| Amidation | Phenylboronic Acid | 2-(2-chloroethoxy)acetic acid, 4-nitro-aniline | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | wipo.int |

Reaction Parameter Studies (Temperature, Solvent Effects, Reaction Time)

The efficiency and outcome of the synthesis of 4-phenylmorpholin-3-one derivatives are highly dependent on reaction parameters such as temperature, solvent, and reaction duration. Studies on these parameters aim to optimize yield, reduce reaction times, and minimize side-product formation.

For the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, temperatures can range from ambient to elevated. One approach suggests a temperature window of 20°C to 100°C, with a preference for 70°C to 100°C. google.com Another study specifies an optimal range of 20-30°C for hydrogenation at a hydrogen overpressure of 1-5 bar. google.com A different process using ethanol (B145695) as a solvent found that temperatures between 75°C and 85°C could significantly shorten the reaction time to about one hour. google.com Reaction times for hydrogenation are typically between 2 and 10 hours, with a preferred duration of 3 to 6 hours under specific conditions. google.com

The choice of solvent is also a critical factor. Aliphatic alcohols, particularly ethanol, are favored for the hydrogenation step due to their effectiveness and the ability to obtain the product in high purity. google.com Other solvents used include methanol, tetrahydrofuran (B95107) (THF), and ethyl acetate. google.comtdcommons.org For the formation of the morpholinone ring itself, solvents like toluene (B28343) and dimethylformamide (DMF) are often used, with reaction temperatures around 90-95°C for several hours. tdcommons.org

The following table details the reaction parameters investigated for key synthetic steps leading to the 4-phenylmorpholin-3-one core.

Table 2: Reaction Parameter Studies for Synthesis of Related Morpholin-3-ones

| Reaction Step | Parameter | Value/Condition | Solvent | Source |

| Hydrogenation | Temperature | 20-30°C (optimal) | Aqueous Acetic Acid | google.com |

| Hydrogenation | Temperature | 75-85°C | Ethanol | google.com |

| Hydrogenation | Temperature | 20-50°C (preferred) | Not specified | google.com |

| Hydrogenation | Pressure | 1-5 bar (H₂) | Aqueous Acetic Acid | google.com |

| Hydrogenation | Pressure | 4.5-5.5 bar (H₂) | Ethanol | google.com |

| Hydrogenation | Pressure | 0.2-0.4 MPa (H₂) | Not specified | google.com |

| Hydrogenation | Reaction Time | ~1 hour | Ethanol | google.com |

| Hydrogenation | Reaction Time | 3-6 hours | Not specified | google.com |

| Ring Closure | Temperature | 55-60°C | Toluene/DMF | tdcommons.org |

| Ring Closure | Reaction Time | 10 hours | Toluene/DMF | tdcommons.org |

Stereochemical Control in the Synthesis of Related Morpholinone Derivatives

Achieving stereochemical control is a paramount objective in modern organic synthesis, particularly for producing chiral molecules that are often key components of pharmaceuticals. While the synthesis of achiral this compound does not require stereocontrol, the methodologies developed for creating chiral morpholinone derivatives are highly relevant and showcase advanced synthetic strategies. acs.orgbanglajol.info These strategies typically rely on either substrate control, where existing stereocenters in the molecule direct the formation of new ones, or the use of chiral auxiliaries or catalysts. youtube.com

One prominent method for the enantioselective synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This reaction proceeds via a domino [4+2] heteroannulation and a subsequent 1,2-aryl/alkyl shift, establishing a chiral center at the C3 position with high enantioselectivity. acs.org

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome. For example, the reaction of arylglyoxals with the chiral auxiliary pseudoephedrine, catalyzed by a Brønsted acid, yields morpholinone products with high diastereoselectivity. nih.gov The auxiliary, having served its purpose of inducing chirality, can be removed in subsequent steps. youtube.com

Asymmetric hydrogenation is another powerful tool. The use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be effective for the asymmetric hydrogenation of unsaturated morpholines, producing a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org Furthermore, electrophile-induced cyclization offers another route. The cyclization of optically pure N-allyl-β-aminoalcohols using bromine can produce highly substituted chiral morpholines. banglajol.info

The following table summarizes different approaches to achieve stereochemical control in the synthesis of related chiral morpholinone derivatives.

Table 3: Methods for Stereochemical Control in Morpholinone Synthesis

| Method | Catalyst/Auxiliary | Type of Control | Product Class | Source |

| Asymmetric Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Catalyst Control | C3-Substituted Chiral Morpholinones | acs.org |

| Diastereoselective Condensation | Pseudoephedrine Auxiliary / Brønsted Acid | Auxiliary Control | Chiral Morpholin-2-ones | nih.gov |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Catalyst Control | 2-Substituted Chiral Morpholines | rsc.org |

| Halocyclization | Bromine (Br₂) | Substrate Control | Substituted Chiral Morpholines | banglajol.info |

Reactivity and Transformational Chemistry of 4 4 Chloromethyl Phenyl Morpholin 3 One

Nucleophilic Substitution Reactions at the Chloromethyl Group

The most significant and widely utilized reactivity of 4-(4-(chloromethyl)phenyl)morpholin-3-one is the nucleophilic substitution at the benzylic chloromethyl group. This C-Cl bond is activated towards displacement by a wide range of nucleophiles, a reaction facilitated by the stability of the resulting benzylic carbocation intermediate in SN1-type processes or the favorable transition state in SN2 reactions. This reactivity is fundamental to its role as a building block in the synthesis of pharmaceutical compounds like Rivaroxaban. chemicalbook.combtmc.edu.cn

The chloromethyl group readily reacts with a diverse array of nucleophiles.

Amines: Primary and secondary amines are common nucleophiles used in reactions with this substrate. For instance, the synthesis of Rivaroxaban and its analogues often involves the coupling of this compound with an appropriate amine, such as (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. googleapis.combldpharm.com These reactions are typically performed in the presence of a base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent. The reaction conditions can be tailored to accommodate the basicity and steric hindrance of the amine.

Thiols: Sulfur-based nucleophiles, such as thiols, can also effectively displace the chloride to form thioethers. These reactions proceed under basic conditions to generate the more potent thiolate nucleophile.

Azides: The azide (B81097) ion is another powerful nucleophile that can be used to introduce a nitrogen-containing functional group. The resulting benzylic azide can serve as a precursor to a primary amine via reduction or can be used in cycloaddition reactions.

The susceptibility of the chloromethyl group to nucleophilic attack allows for the creation of a vast library of functionalized derivatives. The most prominent application is in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. chemicalbook.com In various synthetic routes, the core structure containing the morpholin-3-one (B89469) phenyl moiety is linked to the oxazolidinone side chain via a nucleophilic substitution reaction where an amine attacks the chloromethyl group. justia.comgoogle.com

The versatility of this reaction allows for the introduction of various side chains, enabling the exploration of structure-activity relationships in drug discovery programs. The table below illustrates the scope of these transformations.

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Derivative Class / Application |

| Amine | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one googleapis.com | C-N (Secondary Amine) | Rivaroxaban Intermediate Synthesis |

| Amine | Piperazine | C-N (Tertiary Amine) | Pharmaceutical Scaffolds |

| Thiol | Generic Thiol (R-SH) | C-S (Thioether) | Thioether Derivatives |

| Azide | Sodium Azide | C-N (Azide) | Precursor for Amines, Triazoles |

Aromatic Functionalization Reactions of the Phenyl Moiety

While the chloromethyl group is the primary site of reactivity, the phenyl ring itself can undergo functionalization, although this is less commonly exploited in the typical synthetic applications of this compound.

The phenyl ring is substituted with two groups that influence its reactivity towards electrophiles: the morpholin-3-one group and the chloromethyl group. The nitrogen of the morpholinone is an activating, ortho-para directing group. The chloromethyl group is a weakly deactivating, ortho-para directing group. Given that the para position to the morpholinone is occupied by the chloromethyl group, and vice-versa, electrophilic aromatic substitution (SEAr), such as nitration or halogenation, would be directed to the positions ortho to the morpholinone nitrogen. nih.gov For example, nitration of the related 4-phenylmorpholin-3-one (B154935) occurs at the para position of the unsubstituted phenyl ring. ambeed.com In the case of this compound, substitution would occur at positions 2 and 6 of the phenyl ring. Nucleophilic aromatic substitution is generally not favored on this electron-rich ring system.

Beyond the primary nucleophilic substitution, the newly introduced functional groups can be further modified. For example, a thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new physicochemical properties to the molecule. An azide can be reduced to a primary amine, which can then be acylated or alkylated.

Reactions Involving the Morpholin-3-one Ring System

The morpholin-3-one ring contains a lactam (a cyclic amide), which is a relatively stable functional group. nih.govacs.orgnih.gov It generally remains intact under the conditions used for modifying the chloromethyl group. However, the ring can participate in reactions under more specific or forcing conditions.

Under strong acidic or basic conditions, the amide bond of the lactam can be hydrolyzed, leading to the opening of the morpholin-3-one ring. This would result in the formation of a substituted aminoethoxy acetic acid derivative.

Additionally, the methylene (B1212753) group adjacent to the carbonyl (C2 position) can be a site for reaction. For instance, reactions of morpholin-3-ones with triethyl phosphite (B83602) prompted by phosphoryl chloride can lead to the formation of gem-bisphosphonates at this position. nih.govacs.org However, for N-substituted morpholin-3-ones like the title compound, this reaction might lead to dehydrophosphonates. acs.org Such reactions highlight the potential for modifying the heterocyclic core, although they are less common in the context of its use as an intermediate for Rivaroxaban. google.comgoogle.com

Transformations at the Morpholinone Nitrogen Atom

The nitrogen atom within the morpholin-3-one ring is a tertiary amide nitrogen. Its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the electronic properties of the N-phenyl substituent. While the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, rendering it less nucleophilic than a typical secondary amine, it can still participate in certain chemical reactions. wikipedia.org

Studies on simpler morpholin-3-ones have shown that the nature of the substituent on the nitrogen atom can significantly influence the reactivity of the heterocyclic ring. For instance, in reactions with triethyl phosphite, N-unsubstituted morpholin-3-one yields a gem-bisphosphonate at the C-5 position, whereas an N-benzyl substituted morpholin-3-one leads to a dehydrophosphonate. nih.govacs.org This suggests that while direct transformations on the nitrogen of this compound are not extensively reported, modifications are conceivable.

Given the established chemistry of amides, reactions such as partial hydrolysis of the lactam under strong acidic or basic conditions could occur, although this would lead to ring opening. The nitrogen atom's reactivity is generally lower than that of the chloromethyl group, making selective transformations at the nitrogen challenging without prior modification of the more reactive sites.

Modifications of the Carbonyl and Ether Linkages within the Ring

The carbonyl and ether functionalities of the morpholinone ring are generally stable but can be transformed under specific conditions.

Carbonyl Group Modifications: The lactam carbonyl group can be reduced to the corresponding amine. The choice of reducing agent is crucial to achieve selectivity over other functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for lactam reduction but would likely also reduce the chloromethyl group. More chemoselective methods have been developed for the reduction of tertiary lactams. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to reduce 5- and 6-membered tertiary lactams to the corresponding cyclic amines in the presence of other functional groups like esters. organic-chemistry.org Another chemoselective system for the reduction of secondary lactams involves activation with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride (B1222165) (NaBH₄). rsc.org

Ether Linkage Modifications: The ether linkage in the morpholinone ring is generally unreactive. pressbooks.pub Cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. pressbooks.pubwikipedia.orgmasterorganicchemistry.com Under such conditions, other parts of the this compound molecule, particularly the lactam and the benzylic chloride, would likely not remain intact. Therefore, selective modification of the ether linkage without affecting the rest of the molecule is synthetically challenging.

Redox Chemistry of Key Functional Groups

The chloromethyl group is the primary site for redox transformations in this compound, allowing for its conversion into other functional groups such as methyl, hydroxymethyl, formyl, and carboxyl groups.

Selective Reduction Pathways for the Chloromethyl Group

The selective reduction of the benzylic chloride to a methyl group (hydrodechlorination) can be achieved using various catalytic systems while preserving the morpholinone ring.

Catalytic hydrogenation is a common method. Palladium on carbon (Pd/C) with a hydrogen donor like 2-propanol can be used for the hydrogenolysis of benzyl (B1604629) groups. researchgate.net Rhodium(I) complexes with N-heterocyclic carbene (NHC) ligands have also been shown to be effective catalyst precursors for the homogeneous hydrodechlorination of benzyl chloride using triethylsilane (HSiEt₃) as the hydrogen source, yielding toluene (B28343). nih.govcsic.es

For a more chemoselective reduction, sodium cyanoborohydride in the presence of stannous chloride has been reported to selectively reduce tertiary, allyl, and benzyl halides. tandfonline.com Sodium borohydride itself has limited reactivity towards alkyl chlorides but can reduce more reactive halides. vt.edu

| Reduction Method | Reagents | Product | Key Features | Reference(s) |

| Catalytic Hydrodechlorination | Rh(I)-NHC catalyst, HSiEt₃ | 4-(4-methylphenyl)morpholin-3-one | Homogeneous catalysis, selective for hydrodechlorination. | nih.govcsic.es |

| Catalytic Transfer Hydrogenation | Pd/C, 2-propanol | 4-(4-methylphenyl)morpholin-3-one | Heterogeneous catalysis, selective removal of O-benzyl groups. | researchgate.net |

| Chemoselective Reduction | NaBH₃CN, SnCl₂ | 4-(4-methylphenyl)morpholin-3-one | Selective for benzylic halides over other alkyl halides. | tandfonline.com |

Oxidation Pathways and Product Formation

The benzylic position of the chloromethyl group is susceptible to oxidation to form an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde: The chloromethyl group can be oxidized to the corresponding aldehyde, 4-(4-formylphenyl)morpholin-3-one. A convenient method for this transformation is the use of pyridine (B92270) N-oxide in the presence of silver oxide (Ag₂O) under mild conditions. nih.gov This method is effective for benzylic halides bearing both electron-donating and electron-withdrawing substituents.

Oxidation to Carboxylic Acid: More vigorous oxidation of the chloromethyl group leads to the formation of the carboxylic acid, 4-(4-carboxyphenyl)morpholin-3-one. This can be achieved using reagents such as potassium permanganate (B83412) (KMnO₄) or by using 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst and a phase-transfer agent. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

| Oxidation Product | Reagents | Key Features | Reference(s) |

| 4-(4-formylphenyl)morpholin-3-one | Pyridine N-oxide, Ag₂O | Mild conditions, convenient for benzylic halides. | nih.gov |

| 4-(4-carboxyphenyl)morpholin-3-one | KMnO₄ | Strong oxidizing agent, complete oxidation of the alkyl side chain. | masterorganicchemistry.comlibretexts.org |

| 4-(4-carboxyphenyl)morpholin-3-one | 30% H₂O₂, Na₂WO₄·2H₂O, Phase-transfer catalyst | Eco-friendly oxidation using hydrogen peroxide. | organic-chemistry.org |

Metal-Catalyzed Reactions and Cross-Coupling Strategies for Derivatization

The chloromethyl group of this compound serves as an excellent electrophilic partner in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of derivatives.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction of benzyl chlorides with arylboronic acids is a well-established method for the synthesis of diarylmethanes. nih.govacs.orglookchem.comresearchgate.net This reaction can be carried out under mild conditions and tolerates a variety of functional groups. Both homogeneous and heterogeneous palladium catalysts have been employed successfully. rsc.org

Kumada Coupling: The nickel- or palladium-catalyzed Kumada coupling involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Nickel-catalyzed Kumada-type cross-coupling of functionalized benzyl chlorides with alkylmagnesium reagents has been shown to be effective, even in the presence of reactive functional groups. researchgate.netorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a C(sp)-C(sp³) bond by reacting a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com While typically used with aryl or vinyl halides, its application with benzyl chlorides provides a route to propargyl-arene derivatives.

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(OAc)₂, Pd/C) | Arylboronic acid | Diaryl- or alkyl-aryl methanes | nih.govacs.orglookchem.comresearchgate.netrsc.org |

| Kumada | Ni or Pd catalyst (e.g., Ni(acac)₂) | Grignard reagent (alkyl or aryl) | Substituted toluenes | wikipedia.orgresearchgate.netorganic-chemistry.org |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne | Propargyl-arenes | organic-chemistry.orgyoutube.commdpi.comresearchgate.netmdpi.com |

Applications in Synthetic Organic Chemistry

Design and Synthesis of Complex Molecular Architectures Utilizing the Compound

The structure of 4-(4-(chloromethyl)phenyl)morpholin-3-one is inherently suited for the construction of elaborate molecules. The reactive benzylic chloride can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of other molecular fragments.

The 4-phenylmorpholin-3-one (B154935) core is a recognized pharmacophore found in various biologically active compounds. nih.gov The presence of the chloromethyl group on this scaffold provides a convenient starting point for the synthesis of new and complex heterocyclic systems. For instance, the chloromethyl group can react with various dinucleophiles to form new rings fused to the phenyl group or linked to it. Although direct examples of using this compound for this purpose are not abundant in public literature, the reaction of similar chloromethyl-activated aromatic compounds is a well-established strategy for building complex heterocyclic frameworks. This can be achieved through reactions with amines, thiols, or other nucleophiles to construct rings such as benzodiazepines, benzothiazepines, or other larger heterocyclic structures.

The general reactivity of the chloromethyl group allows for the following illustrative transformations leading to new heterocyclic systems:

Reaction with dithiols: Could lead to the formation of dithiepine rings.

Reaction with amino-thiols: Could result in the synthesis of thiazepine derivatives.

Reaction with diamines: Could be employed to construct diazepine (B8756704) rings.

These potential applications highlight the compound's utility in expanding the chemical space of pharmacologically relevant heterocyclic systems.

The most significant and well-documented application of the 4-(substituted-phenyl)morpholin-3-one scaffold is in the preparation of precursors for drug development. The closely related analogue, 4-(4-aminophenyl)morpholin-3-one (B139978), is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant. epo.orggoogle.comgoogle.comtdcommons.org The industrial-scale synthesis of this amino-precursor often proceeds through the nitration of 4-phenylmorpholin-3-one to give 4-(4-nitrophenyl)morpholin-3-one, followed by reduction. epo.orggoogle.comgoogle.com

The subject of this article, this compound, represents a synthetically versatile precursor for diversification. The chloromethyl group is a highly useful functional handle for introducing a wide range of substituents onto the phenyl ring, thereby allowing for the fine-tuning of a molecule's biological activity and properties. For example, the chloromethyl group can be converted to other functional groups through various chemical transformations, as shown in the table below.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application |

| -CH₂Cl | NaCN | -CH₂CN (Nitrile) | Precursor for carboxylic acids, amines, amides |

| -CH₂Cl | NaN₃ | -CH₂N₃ (Azide) | Precursor for amines (via reduction) or triazoles (via cycloaddition) |

| -CH₂Cl | R-SH (Thiol) | -CH₂-S-R (Thioether) | Introduction of sulfur-containing moieties |

| -CH₂Cl | R-OH (Alcohol/Phenol) | -CH₂-O-R (Ether) | Linkage to other scaffolds |

| -CH₂Cl | R₂NH (Amine) | -CH₂-NR₂ (Amine) | Introduction of basic centers, further functionalization |

This reactivity makes this compound an ideal starting material for creating a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Utility as a Scaffold for Combinatorial Library Synthesis in Chemical Research

Combinatorial chemistry is a powerful tool in modern drug discovery, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. nih.gov The properties of this compound make it an excellent scaffold for such endeavors. Its stable core structure ensures that the derivatives share a common three-dimensional arrangement, while the reactive chloromethyl group allows for the systematic introduction of a wide variety of building blocks.

By reacting this compound with a library of nucleophiles (e.g., amines, thiols, alcohols), a large and diverse library of new compounds can be generated efficiently. This approach is particularly valuable in the early stages of drug discovery for identifying "hit" compounds with a desired biological activity. The morpholine (B109124) ring itself is considered a "privileged" scaffold in medicinal chemistry due to its favorable properties, including improved metabolic stability and aqueous solubility. nih.gov

The general scheme for a combinatorial library synthesis using this scaffold would involve:

Scaffold Synthesis: Preparation of this compound.

Library Generation: Parallel reaction of the scaffold with a diverse set of building blocks (e.g., in a multi-well plate format).

Screening: High-throughput screening of the resulting library against a biological target to identify active compounds.

Contributions to Materials Science Research

While the primary applications of the 4-(substituted-phenyl)morpholin-3-one scaffold appear to be in the life sciences, the reactive nature of the chloromethyl group also suggests potential applications in materials science.

The chloromethyl group can act as an initiator or a monomer in various polymerization reactions. For example, it could potentially be used in:

Polycondensation Reactions: By reacting with di- or poly-functional nucleophiles (e.g., diamines, diols), this compound could be incorporated into the backbone of polyesters, polyamides, or polyethers. This would result in polymers functionalized with the morpholinone moiety, which could impart specific properties such as improved solubility or biocompatibility.

Grafting onto Polymers: The compound could be grafted onto existing polymer chains that have nucleophilic sites, thereby modifying the surface properties of the material.

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. nih.gov The this compound molecule possesses features that make it a potential building block for such assemblies. The phenyl ring can participate in π-π stacking interactions, and the oxygen and nitrogen atoms of the morpholinone ring can act as hydrogen bond acceptors.

The chloromethyl group can be converted into other functionalities that are known to direct self-assembly, such as carboxylic acids, amides, or pyridinium (B92312) salts. For example, conversion to a pyridinium salt would introduce a charged moiety capable of forming strong ion-pair and hydrogen bonding interactions, which are key driving forces in the formation of many supramolecular structures. While direct examples involving this specific compound are not documented, the use of functionalized aromatic building blocks is a cornerstone of supramolecular chemistry. google.comnih.govrsc.org

Mechanistic Investigations and Structure Reactivity Correlations

Elucidation of Reaction Mechanisms for Key Transformations of the Compound

While specific mechanistic studies on 4-(4-(chloromethyl)phenyl)morpholin-3-one are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical behavior of its constituent functional groups: the benzylic chloride and the morpholin-3-one (B89469). The primary transformations of this compound are expected to involve the chloromethyl group, which is a reactive site for nucleophilic substitution reactions.

Nucleophilic Substitution at the Benzylic Carbon: The most prominent reaction of this compound is anticipated to be nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This reaction can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Mechanism: In the presence of strong, unhindered nucleophiles and in aprotic polar solvents, the reaction is likely to follow a concerted SN2 pathway. The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. rsc.org

SN1 Mechanism: Under solvolytic conditions (e.g., in polar protic solvents like ethanol (B145695) or water) or with weak nucleophiles, the reaction may proceed through an SN1 mechanism. This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate upon the departure of the chloride ion. The phenyl ring, substituted with the electron-withdrawing morpholin-3-one group, can influence the stability of this carbocation. The subsequent attack of the nucleophile on the carbocation is typically non-stereospecific, leading to a racemic mixture if the starting material were enantiomerically pure.

A plausible key transformation for this compound is its conversion to the corresponding amine, 4-(4-(aminomethyl)phenyl)morpholin-3-one, which is a known intermediate in the synthesis of pharmaceuticals. For instance, the related compound 4-(4-aminophenyl)morpholin-3-one (B139978) is a key intermediate for the anticoagulant rivaroxaban. google.com The synthesis of 4-(4-aminophenyl)morpholin-3-one is often achieved through the reduction of 4-(4-nitrophenyl)morpholin-3-one. google.com By analogy, the chloromethyl derivative could serve as a precursor to various other functionalized molecules through nucleophilic substitution.

Hypothetical Reaction Data:

The following table outlines the expected products from the reaction of this compound with various nucleophiles, based on general principles of organic reactivity.

| Nucleophile | Reagent Example | Expected Product | Plausible Mechanism |

| Hydroxide | Sodium Hydroxide | 4-(4-(Hydroxymethyl)phenyl)morpholin-3-one | SN2/SN1 |

| Cyanide | Sodium Cyanide | 4-(4-(Cyanomethyl)phenyl)morpholin-3-one | SN2 |

| Azide (B81097) | Sodium Azide | 4-(4-(Azidomethyl)phenyl)morpholin-3-one | SN2 |

| Amine | Ammonia | 4-(4-(Aminomethyl)phenyl)morpholin-3-one | SN2 |

| Thiolate | Sodium Thiophenoxide | 4-(4-((Phenylthio)methyl)phenyl)morpholin-3-one | SN2 |

Analysis of Steric and Electronic Effects on Compound Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic effects arising from its molecular structure.

Electronic Effects: The substituents on the phenyl ring play a crucial role in modulating the reactivity of the chloromethyl group. The morpholin-3-one moiety attached to the phenyl ring at the para position exerts an electronic effect on the benzylic carbon.

The relative rates of nitration for various substituted benzenes demonstrate the impact of substituents on reactivity. For instance, an activating group like -OH increases the reaction rate significantly, while a deactivating group like -NO2 drastically reduces it. lumenlearning.com

Steric Effects: Steric hindrance can affect the rate of nucleophilic substitution reactions. wikipedia.org

The following table summarizes the anticipated steric and electronic effects on the reactivity of the chloromethyl group.

| Effect | Origin | Impact on Reactivity |

| Electronic | Electron-withdrawing nature of the morpholin-3-one group | Disfavors SN1 (destabilizes carbocation), Favors SN2 (increases electrophilicity of carbon) |

| Steric | Bulk of the morpholin-3-one substituent | May slightly hinder the approach of very bulky nucleophiles in SN2 reactions |

Intermolecular Interactions Governing Reactivity and Selectivity in Systems Involving the Compound

Intermolecular interactions play a critical role in the solid-state structure and the behavior of this compound in solution, which in turn can influence its reactivity and selectivity.

Crystal Packing and Solid-State Reactivity: In the solid state, the arrangement of molecules is dictated by a variety of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···π hydrogen bonds. nih.govfiveable.me The presence of the polar morpholin-3-one moiety and the chloromethyl group can lead to significant dipole-dipole interactions, influencing the crystal packing. The study of crystal structures of similar organic molecules can provide insights into these interactions. nih.gov The specific packing arrangement can affect the accessibility of the reactive chloromethyl group in solid-state reactions.

Solution-Phase Interactions and Selectivity: In solution, the solvent can have a profound effect on reactivity and selectivity.

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF) are expected to be good media for SN2 reactions of this compound, as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself. Polar protic solvents (e.g., ethanol, water) would favor SN1 reactions by stabilizing both the departing chloride ion and the forming carbocation intermediate through hydrogen bonding.

Supramolecular Chemistry: The morpholin-3-one ring, with its hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen), could potentially engage in specific non-covalent interactions with other molecules in solution. mdpi.com These interactions could be exploited to control the selectivity of reactions. For instance, in a system with multiple potential reaction sites, specific intermolecular interactions could direct a reagent to the chloromethyl group preferentially.

The potential intermolecular interactions are summarized in the table below.

| Interaction Type | Potential Sites on the Molecule | Influence on Reactivity/Selectivity |

| Dipole-Dipole | Polar C-Cl bond, Amide and Ether groups in the morpholin-3-one ring | Influences crystal packing and solubility. |

| Van der Waals | Entire molecule | Contributes to overall intermolecular attraction. |

| Weak Hydrogen Bonds | C-H bonds as donors; Carbonyl oxygen, ether oxygen as acceptors | Can influence conformation and crystal packing. |

| Solvent-Solute | Polar functional groups interacting with solvent molecules | Dictates the preferred reaction mechanism (SN1 vs. SN2) and can affect reaction rates. |

Computational and Theoretical Studies in Support of Chemical Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published data is available.

Reaction Pathway Analysis and Transition State Characterization

No published data is available.

Molecular Modeling for Conformational Analysis and Interaction Studies

No published data is available.

Further experimental and computational research is necessary to elucidate the specific chemical and physical properties of 4-(4-(Chloromethyl)phenyl)morpholin-3-one.

Emerging Trends and Future Research Perspectives

Innovations in Green Chemistry for Synthesis and Transformation of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For the synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one and its analogs, several innovative strategies are being explored.

One key area of innovation is the use of environmentally benign solvents and reaction conditions. For instance, processes for related compounds like 4-(4-aminophenyl)morpholin-3-one (B139978) have been developed using water as a solvent, which is a significant improvement over traditional organic solvents. google.com The hydrogenation of the nitro-group precursor, 4-(4-nitrophenyl)morpholin-3-one, can be effectively carried out in water or mixtures of water with water-miscible organic solvents, with a water content greater than 50%. google.com This approach not only reduces the reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and selectivity.

Another green approach involves the use of safer and more efficient oxidizing agents. The synthesis of 4-(4-aminophenyl)-3-morpholinone has been reported using hypohalite or chlorine dioxide as the oxidant under controlled pH, which is presented as a green and efficient method suitable for industrial application. google.comgoogle.com These methods avoid the use of heavy metals and corrosive materials like chromium trioxide and strong acids, which are hazardous to both the environment and human health. google.com

Microwave-assisted organic synthesis (MAOS) is another powerful green chemistry tool being applied to the synthesis of heterocyclic compounds, including those with coumarin (B35378) and morpholine (B109124) scaffolds. rsc.org This technology can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.

The table below summarizes green chemistry approaches applicable to the synthesis of the 4-phenylmorpholin-3-one (B154935) core.

| Green Chemistry Approach | Description | Potential Advantage |

| Aqueous Media | Using water as a primary solvent for key reaction steps, such as hydrogenation. google.com | Reduces VOC emissions, improves safety, can enhance reactivity. |

| Alternative Oxidants | Employing agents like hypohalite or chlorine dioxide instead of heavy metals. google.comgoogle.com | Avoids toxic heavy metal waste and corrosive reagents. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. rsc.org | Faster reaction times, higher yields, and improved energy efficiency. |

| Catalytic Processes | Utilizing efficient catalysts to enable reactions under milder conditions and reduce waste. google.com | High atom economy, lower energy consumption, and reduced byproducts. |

These innovations are paving the way for more sustainable and economically viable production of this compound and its derivatives.

Exploration of New Catalytic Methods for its Derivatization

The chloromethyl group on the phenyl ring of this compound is a prime site for chemical modification, making it an excellent substrate for various catalytic derivatization reactions. The exploration of new catalytic methods allows for the efficient and selective introduction of a wide range of functional groups, leading to novel compounds with diverse properties.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of this compound. sigmaaldrich.comlibretexts.org These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. libretexts.org

Key catalytic reactions for derivatizing this compound include:

Suzuki-Miyaura Coupling: This reaction would involve coupling the chloromethyl group (or a more reactive derivative like the corresponding iodide or triflate) with various boronic acids or esters to form new C-C bonds. libretexts.orgnih.gov This is a robust method for introducing aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the benzylic chloride with a wide array of primary or secondary amines. sigmaaldrich.com This is a direct route to a large family of amine derivatives.

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling the halide with terminal alkynes, providing access to alkynyl-substituted derivatives. sigmaaldrich.com

Heck Coupling: This reaction can form a new C-C bond by reacting the benzyl (B1604629) halide with an alkene. sigmaaldrich.com

The success of these catalytic reactions often depends on the choice of the palladium precursor and, crucially, the phosphine (B1218219) ligand. libretexts.orgnih.gov Bulky and electron-rich dialkylbiaryl phosphine ligands have been shown to dramatically improve the scope and efficiency of these cross-coupling reactions, enabling the use of even challenging substrates under mild conditions. nih.gov

Future research in this area will likely focus on developing even more active and versatile catalyst systems, potentially using lower catalyst loadings (ppm levels) and operating in greener solvent systems like water, further enhancing the sustainability of the derivatization processes. youtube.com

| Catalytic Method | Bond Formed | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | C-C | Boronic Acids/Esters | Biaryls, Styrenes |

| Buchwald-Hartwig Amination | C-N | Amines | Benzylamines |

| Sonogashira Coupling | C-C (alkyne) | Terminal Alkynes | Alkynylarenes |

| Heck Coupling | C-C (alkene) | Alkenes | Substituted Alkenes |

Integration with High-Throughput Synthesis and Automation in Compound Library Generation

The structure of this compound makes it an ideal starting material for high-throughput synthesis (HTS) and the generation of large, diverse compound libraries for drug discovery and chemical biology. nih.gov The reactive chloromethyl group serves as a versatile handle for introducing a wide array of substituents in a parallel fashion.

Automated synthesis platforms and robotics are central to modern high-throughput chemistry. nih.govresearchgate.net These systems can perform repetitive liquid handling, reaction setup, workup, and purification steps, enabling the rapid production of thousands of discrete compounds. researchgate.netrsc.org For example, a library of morpholine derivatives was successfully generated using high-throughput chemistry with robotics, starting from a common intermediate. nih.gov

The general strategy for library generation from this compound would involve:

Scaffold Synthesis: Efficient, bulk synthesis of the starting material, this compound.

Parallel Derivatization: Dispensing the scaffold into a multi-well plate format (e.g., 96-well or 384-well plates).

Reagent Addition: Adding a diverse set of reagents (e.g., amines, phenols, thiols, carboxylic acids) to each well to react with the chloromethyl group.

Automated Workup and Purification: Using automated systems for extraction and purification, often employing techniques like high-performance liquid chromatography (HPLC) with mass-directed fractionation. researchgate.net

Flow chemistry is another enabling technology that is increasingly integrated with automated synthesis for library production. acs.org Fully automated, multi-step flow systems allow for the in-situ generation and modification of heterocyclic cores with no handling of intermediates, leading to the highly efficient generation of drug-like molecules. nih.govacs.orgscilit.com

The combination of the versatile this compound scaffold with automated synthesis technologies provides a powerful engine for lead discovery, allowing for the systematic exploration of chemical space around the privileged morpholine core. nih.govstanford.edu

| Technology | Application in Library Generation | Key Advantages |

| Robotics/Automation | Parallel reaction setup, liquid handling, and purification in multi-well plates. nih.govresearchgate.net | High speed, reproducibility, reduced human error. |

| Flow Chemistry | Continuous, automated multi-step synthesis without isolation of intermediates. acs.orgscilit.com | Enhanced safety, precise control over reaction parameters, efficient mixing. |

| High-Throughput Purification | Automated HPLC or SFC for rapid purification of library members. researchgate.net | Ensures high purity of compounds for biological screening. |

Potential as a Modular Component in Advanced Retrosynthetic Strategies

Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. journalspress.com this compound is an excellent example of a modular building block that can feature prominently in advanced retrosynthetic strategies. nih.govresearchgate.net Its structure can be deconstructed into key synthons, highlighting its utility in convergent synthesis.

The primary retrosynthetic disconnection involves the bond between the benzylic carbon and the chlorine atom, or more strategically, the bond between the benzylic carbon and a nucleophile (X) that would be introduced in the forward synthesis. This disconnection points to a simple nucleophilic substitution or a more advanced catalytic cross-coupling reaction as the key bond-forming step.

Retrosynthetic Disconnection Strategy:

This modularity allows chemists to design syntheses where the morpholine-containing aromatic piece is prepared separately and then combined with a diverse range of nucleophiles in the final stages.

Furthermore, the 4-phenylmorpholin-3-one core itself can be retrosynthetically disconnected. A common synthetic route involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride. google.com This breaks the molecule down into even simpler and more fundamental starting materials.

Retrosynthetic Analysis of the Core Scaffold:

This two-tiered modularity makes this compound a highly valuable component in synthesis planning. mdpi.com It allows for a convergent approach where different substituted anilines can be used to generate a variety of core scaffolds, each of which can then be elaborated via the chloromethyl handle. This strategic thinking is essential for the efficient construction of complex molecules and diverse compound libraries. frontiersin.orgnih.gov

Q & A

Q. What are the common synthetic routes for 4-(4-(Chloromethyl)phenyl)morpholin-3-one?

The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example:

- Intermediate formation : Reacting 4-(4-aminophenyl)morpholin-3-one with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in acetone at 0°C, followed by neutralization and recrystallization to yield intermediates (88% yield) .

- Chloromethyl introduction : Using (R)-4-[4-(3-Chloro-2-hydroxypropylamino)phenyl]morpholin-3-one reacting with ammonia in methanol to form intermediates, with potential impurity formation under basic conditions .

- Scale-up considerations : Optimizing solvent systems (e.g., 1,4-dioxane) and catalysts (e.g., triethylamine) for regioselective coupling with aryl amines .

Q. Which analytical techniques validate the structural integrity of this compound?

- GC-MS : Predicted spectra (70eV, positive mode) show characteristic fragmentation patterns (e.g., m/z 225.67) .

- NMR : Structural confirmation via proton and carbon shifts, particularly for the chloromethyl group (δ ~4.5 ppm for CH2Cl) and morpholinone carbonyl (δ ~170 ppm) .

- TLC monitoring : Using toluene:acetone (8:2) as eluent to track reaction progress .

Q. How is this compound detected in biological systems?

- Detection in blood : Identified via LC-MS/MS in human blood samples, validated by spiked controls and isotopic labeling (PMID: 31557052) .

- Exposome studies : Classified as a non-natural metabolite, requiring targeted screening in exposure assessments .

Advanced Research Questions

Q. How can impurity formation during synthesis be mitigated?

- Mechanistic insight : Impurities like IMP-20.15/2.57 form via intermolecular reactions between intermediates under basic conditions. Mitigation strategies include:

Q. What reaction conditions optimize regioselectivity in derivatives synthesis?

- Triazine derivatives : Reacting 4-(4-aminophenyl)morpholin-3-one with cyanuric chloride at 0°C ensures selective substitution at the 4,6-dichloro positions, leaving the 2-position reactive for subsequent aryl amine coupling .

- Catalytic effects : Potassium carbonate enhances nucleophilic substitution efficiency, achieving >85% yield in triazine-based syntheses .

Q. What mechanistic insights guide the synthesis of hydrochloride derivatives?

- Multi-step protocol :

- Epoxide opening : (S)-Glycidylphthalimide reacts with 4-(4-aminophenyl)morpholin-3-one in sulfolane at 110°C to form oxazolidinone intermediates.

- Deprotection : Using methylamine in ethanol/water at 50°C removes phthalimide groups.

- HCl salt formation : Neutralization with HCl yields the hydrochloride derivative (89.7% yield) .

- Critical parameters : Inert atmosphere (N2) prevents oxidation, and controlled stoichiometry minimizes byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.